molecular formula C24H20N2O3 B5236936 N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide

N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide

Cat. No. B5236936
M. Wt: 384.4 g/mol
InChI Key: KXPFYCDKHRNKFA-UHFFFAOYSA-N
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Description

The interest in furamide derivatives, including N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide, primarily stems from their diverse chemical and biological properties. These compounds are part of a broader class of chemicals known for their potential in various applications, ranging from materials science to pharmaceuticals (Aleksandrov et al., 2017).

Synthesis Analysis

The synthesis of furamide derivatives often involves the coupling of aromatic amines with furan-2-carbonyl chloride, followed by reactions that introduce additional functional groups or structural changes. For instance, Aleksandrov et al. (2017) describe the synthesis of a related compound through coupling and subsequent reactions with P2S5 and potassium ferricyanide to achieve electrophilic substitution reactions.

Molecular Structure Analysis

Detailed structural analysis is critical for understanding the reactivity and properties of furamide derivatives. Techniques such as X-ray crystallography provide insights into the molecular conformation, helping to predict the compound's behavior in various chemical reactions. Özer et al. (2009) characterized similar compounds using elemental analyses, IR spectroscopy, and single-crystal X-ray diffraction, revealing insights into the molecular geometry and stability.

Chemical Reactions and Properties

Furamide derivatives undergo various chemical reactions, including nitration, bromination, formylation, and acylation, which significantly alter their chemical properties. The choice of reaction conditions and reagents can lead to a wide range of derivatives with distinct properties and potential applications (Aleksandrov et al., 2017).

Physical Properties Analysis

The physical properties of furamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Studies on related compounds suggest that modifications to the furamide backbone can significantly impact these properties, affecting their suitability for various applications (Jiang et al., 2015).

properties

IUPAC Name

N-[2-(4-methylphenyl)-1-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-16-11-13-18(14-12-16)22(27)23(26-24(28)21-10-5-15-29-21)25-20-9-4-7-17-6-2-3-8-19(17)20/h2-15,23,25H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFYCDKHRNKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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